4-(5-Methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile 4-(5-Methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 332050-49-4
VCID: VC0378555
InChI: InChI=1S/C15H14N2OS/c1-9-6-7-13(18-9)14-10-4-2-3-5-12(10)17-15(19)11(14)8-16/h6-7H,2-5H2,1H3,(H,17,19)
SMILES: CC1=CC=C(O1)C2=C(C(=S)NC3=C2CCCC3)C#N
Molecular Formula: C15H14N2OS
Molecular Weight: 270.4g/mol

4-(5-Methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

CAS No.: 332050-49-4

Main Products

VCID: VC0378555

Molecular Formula: C15H14N2OS

Molecular Weight: 270.4g/mol

4-(5-Methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile - 332050-49-4

CAS No. 332050-49-4
Product Name 4-(5-Methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Molecular Formula C15H14N2OS
Molecular Weight 270.4g/mol
IUPAC Name 4-(5-methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Standard InChI InChI=1S/C15H14N2OS/c1-9-6-7-13(18-9)14-10-4-2-3-5-12(10)17-15(19)11(14)8-16/h6-7H,2-5H2,1H3,(H,17,19)
Standard InChIKey FQUJEOMGLGTDIW-UHFFFAOYSA-N
Isomeric SMILES CC1=CC=C(O1)C2=C(C(=NC3=C2CCCC3)S)C#N
SMILES CC1=CC=C(O1)C2=C(C(=S)NC3=C2CCCC3)C#N
Canonical SMILES CC1=CC=C(O1)C2=C(C(=S)NC3=C2CCCC3)C#N
PubChem Compound 783279
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator